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molecular formula C8H5NO6 B8637383 5,6-Dihydroxy-7-nitro-2-benzofuran-1(3H)-one CAS No. 921196-79-4

5,6-Dihydroxy-7-nitro-2-benzofuran-1(3H)-one

Cat. No. B8637383
M. Wt: 211.13 g/mol
InChI Key: INRDBACIAURJJN-UHFFFAOYSA-N
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Patent
US08318785B2

Procedure details

To a solution of 5,6-dihydroxy-3H-isobenzofuran-1-one (0.4 g) in sulfuric acid at −30° C. was added 5 M nitric acid in sulfuric acid (0.55 ml). The reaction mixture was let to warm up to room temperature and then poured into ice water. The product was filtered and recrystallized from acetic acid.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[OH:11])[C:7](=[O:12])[O:6][CH2:5]2.[N+:13]([O-])([OH:15])=[O:14]>S(=O)(=O)(O)O>[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([N+:13]([O-:15])=[O:14])[C:10]=1[OH:11])[C:7](=[O:12])[O:6][CH2:5]2

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
OC=1C=C2COC(C2=CC1O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.55 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from acetic acid

Outcomes

Product
Name
Type
Smiles
OC=1C=C2COC(C2=C(C1O)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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